Irak4-IN-15
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Overview
Description
Irak4-IN-15 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly those mediated by toll-like receptors and interleukin-1 receptors. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory diseases, autoimmune disorders, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Use of Catalysts: Catalysts may be employed to increase reaction efficiency and yield.
Automation and Continuous Flow Processes: Automated systems and continuous flow processes are used to enhance production efficiency and consistency
Chemical Reactions Analysis
Types of Reactions
Irak4-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study IRAK4-mediated signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and cancers.
Mechanism of Action
Irak4-IN-15 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB), which are involved in promoting inflammation and cell survival. By blocking these pathways, this compound can reduce inflammation and inhibit the proliferation of malignant cells .
Comparison with Similar Compounds
Similar Compounds
CA-4948: Another IRAK4 inhibitor with similar applications in cancer and inflammatory diseases.
PF-06650833: A selective IRAK4 inhibitor used in preclinical studies for autoimmune disorders.
BAY 1834845: An IRAK4 inhibitor investigated for its potential in treating inflammatory conditions .
Uniqueness of Irak4-IN-15
This compound is unique due to its specific molecular structure, which provides high selectivity and potency against IRAK4. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C25H29FN10 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
7-fluoro-2-N-[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)-4-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H29FN10/c1-14(2)30-23-22-20(5-19(26)21(33-22)16-8-27-15(3)28-9-16)32-24(34-23)31-17-10-29-36(11-17)18-6-25(7-18)12-35(4)13-25/h5,8-11,14,18H,6-7,12-13H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
NYYOAOHKRVOFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CC6(C5)CN(C6)C)NC(C)C)F |
Origin of Product |
United States |
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